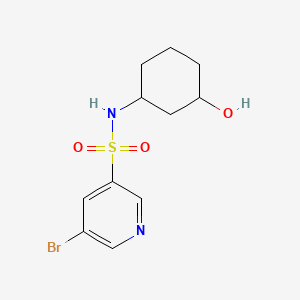
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of new drugs. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves its ability to bind to certain enzymes and receptors, thereby inhibiting their activity. For example, this compound binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide are largely dependent on its ability to inhibit certain enzymes and receptors. For example, inhibition of carbonic anhydrase can lead to a decrease in the concentration of bicarbonate in the body, which can affect the acid-base balance. Inhibition of TRPV1 receptors can lead to a decrease in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a more controlled manner. However, one limitation is that this compound may have off-target effects, leading to unintended consequences.
Direcciones Futuras
There are several future directions for research on 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide. One direction is to investigate its potential use in the development of new drugs for various conditions, such as pain and inflammation. Another direction is to study its effects on other enzymes and receptors, as well as its potential off-target effects. Additionally, research could be conducted to optimize the synthesis method of this compound, making it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves the reaction of 3-hydroxycyclohexylamine and 5-bromopyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
The potential use of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in scientific research lies in its ability to inhibit certain enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor.
Propiedades
IUPAC Name |
5-bromo-N-(3-hydroxycyclohexyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c12-8-4-11(7-13-6-8)18(16,17)14-9-2-1-3-10(15)5-9/h4,6-7,9-10,14-15H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWBXJOTQEQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

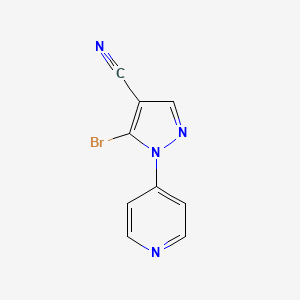
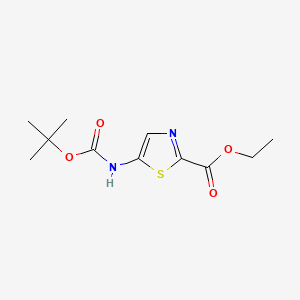
![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
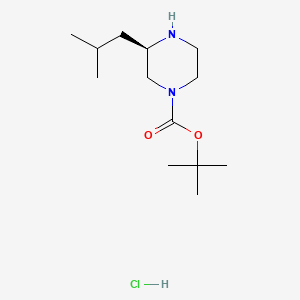
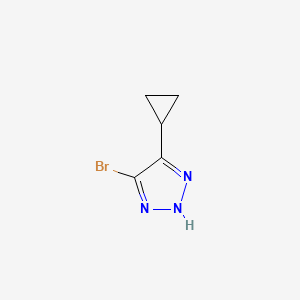
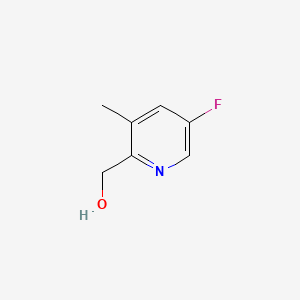
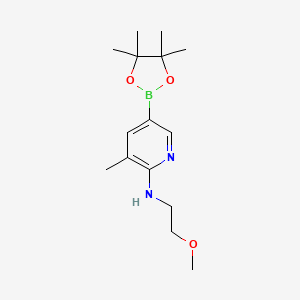
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)
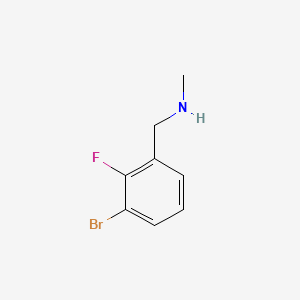
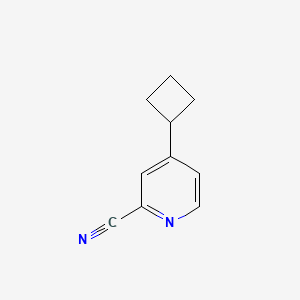
![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
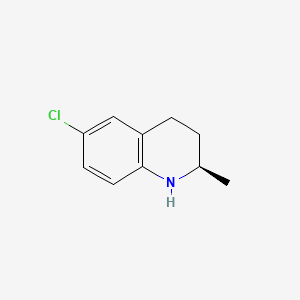
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)